molecular formula C34H28O10 B031927 (4,5,6-Tribenzoyloxy-3-hydroxyoxan-2-yl)methyl benzoate CAS No. 20226-68-0

(4,5,6-Tribenzoyloxy-3-hydroxyoxan-2-yl)methyl benzoate

Cat. No.: B031927
CAS No.: 20226-68-0
M. Wt: 596.6 g/mol
InChI Key: IBHLAWIOLBRAAK-UHFFFAOYSA-N
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Description

(4,5,6-Tribenzoyloxy-3-hydroxyoxan-2-yl)methyl benzoate is a complex organic compound with the molecular formula C34H28O10 and a molecular weight of 596.6 g/mol. This compound is characterized by its multiple benzoyloxy groups attached to a hydroxyoxan ring, making it a significant molecule in various chemical and biological research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5,6-Tribenzoyloxy-3-hydroxyoxan-2-yl)methyl benzoate typically involves the esterification of a hydroxyoxan derivative with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4,5,6-Tribenzoyloxy-3-hydroxyoxan-2-yl)methyl benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzoyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of the corresponding alcohols.

    Substitution: Formation of substituted oxan derivatives.

Scientific Research Applications

(4,5,6-Tribenzoyloxy-3-hydroxyoxan-2-yl)methyl benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4,5,6-Tribenzoyloxy-3-hydroxyoxan-2-yl)methyl benzoate involves its interaction with specific molecular targets. The benzoyloxy groups can interact with enzymes or receptors, modulating their activity. The hydroxyoxan ring can also participate in hydrogen bonding and other interactions, influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4,5,6-Tribenzoyloxy-3-hydroxyoxan-2-yl)methyl acetate
  • (4,5,6-Tribenzoyloxy-3-hydroxyoxan-2-yl)methyl propionate

Uniqueness

(4,5,6-Tribenzoyloxy-3-hydroxyoxan-2-yl)methyl benzoate is unique due to its specific arrangement of benzoyloxy groups and the presence of a hydroxyoxan ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(4,5,6-tribenzoyloxy-3-hydroxyoxan-2-yl)methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H28O10/c35-27-26(21-40-30(36)22-13-5-1-6-14-22)41-34(44-33(39)25-19-11-4-12-20-25)29(43-32(38)24-17-9-3-10-18-24)28(27)42-31(37)23-15-7-2-8-16-23/h1-20,26-29,34-35H,21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHLAWIOLBRAAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H28O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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